molecular formula C30H15NaO8 B6299610 Hypericin Sodium CAS No. 144788-48-7

Hypericin Sodium

Katalognummer: B6299610
CAS-Nummer: 144788-48-7
Molekulargewicht: 526.4 g/mol
InChI-Schlüssel: WPEQYQAKKJNBIA-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hypericin Sodium is a derivative of hypericin, a naturally occurring polycyclic aromatic naphthodianthroneJohn’s Wort . This compound is known for its potent photodynamic properties, making it a valuable compound in various scientific and medical applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Hypericin Sodium typically involves the conversion of protohypericin to protohypericin salt, followed by irradiation with visible light to form hypericin . The process can be summarized as follows:

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from Hypericum plants, followed by chemical synthesis to increase yield. The extraction process is often cumbersome due to the low yield of hypericin from plant material . Biotechnological approaches, including plant tissue culture and bioreactor-based production, are being explored to enhance the production of hypericin .

Analyse Chemischer Reaktionen

Stability and Degradation Reactions

Hypericin’s sodium-associated forms exhibit distinct stability profiles:

Table 1: Stability of Hypericin Under Sodium-Containing Conditions

ConditionEffect on Hypericin Sodium SaltSource
Acidic pH Rapid decomposition in solutions
Alkaline pH Degradation of pseudohypericin (related derivative)
Light Exposure Accelerated degradation; sodium salts show moderate stability
Temperature (25°C) 20% loss in standard solutions over 4 days

Key degradation pathways include oxidation of the dianthrone backbone and hydrolysis under extreme pH conditions .

Analytical Methods Involving Sodium Interactions

Sodium-containing mobile phases are critical for chromatographic separation of hypericin derivatives:

Table 2: Chromatographic Conditions Using Sodium Buffers

MethodMobile Phase (v:v:v)Stationary PhaseDetection (nm)
AAcetonitrile, 0.02 M NaH₂PO₄ (85:15)ODS-A588
CMethanol, acetonitrile, NaH₂PO₄ (200:300:100)Kromasil C18590

These methods leverage sodium dihydrogen phosphate (NaH₂PO₄) to enhance hypericin’s solubility and separation efficiency .

Photochemical Reactions and Tautomerism

Hypericin’s sodium salt participates in light-driven transformations:

  • Protohypericin Conversion :
    Sodium-stabilized protohypericin undergoes photochemical isomerization under halogen lamp irradiation to yield hypericin .

  • Tautomeric Shifts :
    In sodium-containing solutions, hypericin exists predominantly as the 7,14-dioxo-tautomer. Dilution or polar additives (e.g., DMSO) shift equilibria toward the 1,6-dioxo-tautomer, altering UV-Vis absorption spectra .

Key Mechanistic Insights

  • Oxidative Dimerization :
    Emodin anthrone, a hypericin precursor, undergoes sodium-catalyzed oxidative dimerization with FeCl₃ to form bianthrone intermediates .

  • ATP-Competitive Inhibition :
    Sodium ions may modulate hypericin’s binding to ATP pockets via hydrogen bonding with residues like R879 .

Wissenschaftliche Forschungsanwendungen

Photodynamic Therapy (PDT)

Mechanism of Action
Hypericin sodium functions as a potent photosensitizer. When activated by visible light, it induces apoptosis in targeted cells, particularly cutaneous T-cell lymphoma (CTCL) and psoriasis lesions. This mechanism is advantageous as it avoids the long-term risks associated with ultraviolet (UV) light therapies, such as secondary malignancies .

Clinical Applications

  • Cutaneous T-Cell Lymphoma (CTCL) :
    • The Phase 3 FLASH study demonstrated that this compound significantly improved lesion response rates compared to placebo, achieving a 58.3% response rate in CTCL patients .
    • A new drug application (NDA) is being pursued for this compound under the brand name HyBryte™, which has received orphan drug designation from the FDA .
  • Psoriasis :
    • In clinical trials, this compound has shown an 80% response rate in treating mild-to-moderate psoriasis . Current studies are ongoing to further evaluate its efficacy and safety in larger populations.

Anticancer Properties

This compound has demonstrated promising anti-cancer effects beyond its application in PDT:

  • Tumor Growth Inhibition : Studies have shown that hypericin can significantly reduce the growth rate of various cancer types, including breast adenocarcinoma and squamous cell carcinoma in murine models. The compound accumulates preferentially in tumor tissues, enhancing its therapeutic efficacy .
  • Mechanistic Insights : Hypericin's prooxidant properties contribute to its ability to induce cell death in malignant cells while sparing normal cells, making it a potential candidate for combination therapies with other anticancer agents .

Other Therapeutic Applications

Antiviral Activity
Research indicates that hypericin exhibits antiviral properties against HIV-like viruses and other pathogens. Its low toxicity profile makes it a candidate for further exploration in antiviral therapies .

Neuroprotective Effects
Emerging studies suggest that hypericin may interact with beta-amyloid peptides, potentially offering neuroprotective benefits relevant to conditions like Alzheimer's disease. This interaction could inhibit the aggregation of these peptides, which is a hallmark of neurodegenerative diseases .

Case Studies and Clinical Trials

Study NameConditionDesignKey Findings
FLASH StudyCTCLPhase 358.3% response rate; significant improvement over placebo
SGX302 TrialPsoriasisPhase 2a80% response rate; ongoing evaluation
IIS at UPennExpanded CTCL TreatmentInvestigator-Initiated StudyEvaluating long-term effects; supported by FDA grant

Vergleich Mit ähnlichen Verbindungen

Hypericin Sodium is often compared with other naphthodianthrones and anthraquinone derivatives:

This compound stands out due to its potent photodynamic properties, making it a unique and valuable compound in medical and scientific research.

Eigenschaften

IUPAC Name

sodium;9,11,20,22,24-pentahydroxy-13,16-dimethyl-7,18-dioxooctacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(27),2(28),3,5,8,10,12,14,16,19,21,23,25-tridecaen-5-olate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H16O8.Na/c1-7-3-9(31)19-23-15(7)16-8(2)4-10(32)20-24(16)28-26-18(12(34)6-14(36)22(26)30(20)38)17-11(33)5-13(35)21(29(19)37)25(17)27(23)28;/h3-6,31,33-34,36-38H,1-2H3;/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPEQYQAKKJNBIA-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C3=C4C5=C(C(=CC(=O)C5=C2O)[O-])C6=C7C4=C8C(=C13)C(=CC(=O)C8=C(C7=C(C=C6O)O)O)C)O.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H15NaO8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2131039-29-5
Record name Hypericin Sodium
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XXY9M2KH2S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.